![molecular formula C26H19ClF4N2O2 B4551888 4-[4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER](/img/structure/B4551888.png)
4-[4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER
Overview
Description
4-[4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, chlorinated phenyl groups, and difluoromethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER typically involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Chlorination and Difluoromethoxylation:
Vinylbenzyl Substitution: The final step involves the substitution of a vinylbenzyl group onto the pyrazole ring, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous-flow synthesis and the use of high-throughput reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield dechlorinated or defluorinated products.
Substitution: Halogen atoms and ether groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dechlorinated derivatives.
Scientific Research Applications
4-[4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Bioplastics: Polymers with similar structural features.
Uniqueness
4-[4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER is unique due to its combination of chlorinated phenyl groups, difluoromethoxy substituents, and a pyrazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-[(4-ethenylphenyl)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClF4N2O2/c1-2-16-3-5-17(6-4-16)15-33-24(19-9-13-21(14-10-19)35-26(30)31)22(27)23(32-33)18-7-11-20(12-8-18)34-25(28)29/h2-14,25-26H,1,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHSZCROKYUYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)OC(F)F)Cl)C4=CC=C(C=C4)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClF4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4551808.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4551811.png)
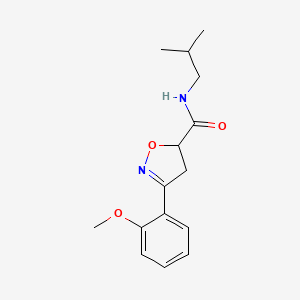
![1-butyl-6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B4551820.png)
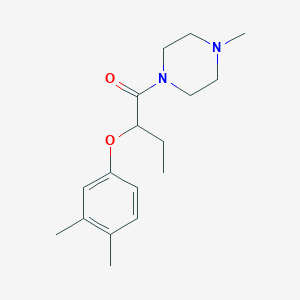
![(4Z)-1-(3,4-dimethylphenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione](/img/structure/B4551824.png)
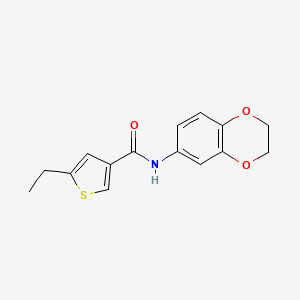
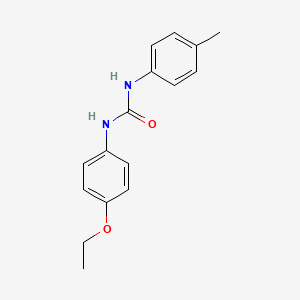
![2-chloro-5-iodo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4551856.png)
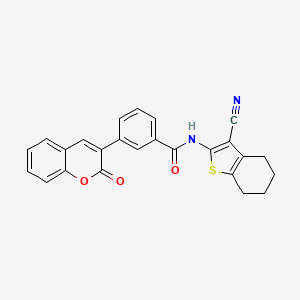
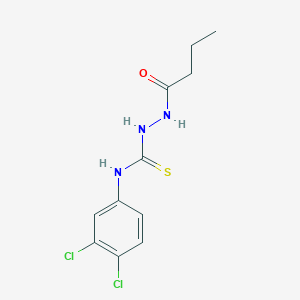
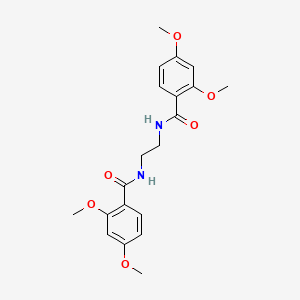
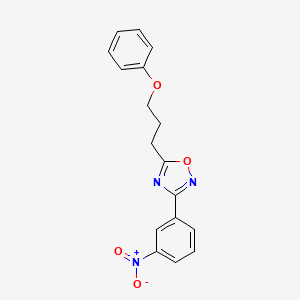
![methyl 2-({[(2-tert-butylphenyl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4551891.png)
